NS-018

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

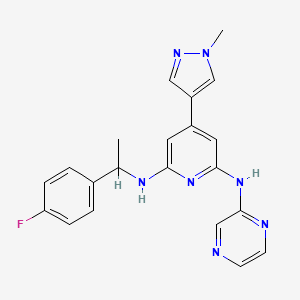

6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTPDWDAYHAZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NS-018: A Deep Dive into the Mechanism of Action of a Selective JAK2 Inhibitor

For Immediate Release

PARAMUS, N.J. - This technical guide provides a comprehensive overview of the mechanism of action of NS-018 (ilginatinib), a selective Janus kinase 2 (JAK2) inhibitor, intended for researchers, scientists, and drug development professionals. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action: Targeting the Dysregulated JAK2-STAT5 Pathway

This compound is a potent and selective, orally bioavailable, small-molecule inhibitor of JAK2, a critical enzyme in the signaling pathway that controls blood cell production.[1][2] In myeloproliferative neoplasms (MPNs) such as myelofibrosis, the JAK-STAT signaling pathway is often constitutively activated, frequently due to a V617F mutation in the JAK2 gene.[1][3] This leads to uncontrolled cell growth and the pathological features of the disease.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and preventing its phosphorylation activity.[1] This targeted inhibition blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1] The prevention of STAT5 phosphorylation inhibits its dimerization and subsequent translocation to the nucleus, thereby blocking the transcription of genes essential for cell proliferation, differentiation, and survival.[1] This ultimately leads to a reduction in the aberrant cell growth characteristic of MPNs.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

Source: MedchemExpress

Table 2: Anti-proliferative Activity of this compound in Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| Ba/F3-TEL-JAK2 | Constitutively active JAK2 | 11 |

| Ba/F3-JAK2V617F | Constitutively active JAK2 | 60 |

| SET-2 | JAK2V617F positive | 120 |

Source: Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms

Table 3: Clinical Efficacy of this compound in a Phase I/II Study in Myelofibrosis Patients

| Efficacy Endpoint | Result |

| ≥50% reduction in palpable spleen size | 56% of patients |

| Improvement in myelofibrosis-associated symptoms | Observed |

| Improvement in bone marrow fibrosis grade (after 3 cycles) | 37% of evaluable patients |

Source: A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis.[2][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.

Materials:

-

Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes

-

Suitable peptide substrate

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the respective JAK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT-based)

Objective: To assess the anti-proliferative effect of this compound on JAK2-dependent cell lines.

Materials:

-

Ba/F3-JAK2V617F or other suitable cell line

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for STAT5 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT5.

Materials:

-

Ba/F3-JAK2V617F cells or other suitable cell line

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with increasing concentrations of this compound for a specified time (e.g., 3 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

In Vivo JAK2V617F Mouse Model of Myelofibrosis

Objective: To evaluate the in vivo efficacy of this compound in a mouse model that recapitulates human myelofibrosis.

Procedure:

-

Animal Model Creation:

-

Drug Administration:

-

Following the establishment of the disease, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally, typically twice daily, at a specified dose (e.g., 50 mg/kg).[5]

-

The vehicle control group receives the same volume of the vehicle solution.

-

-

Endpoint Analysis:

-

Survival: Monitor and record the survival of mice in both groups over the course of the study.

-

Hematological Parameters: Collect peripheral blood samples periodically to perform complete blood counts (CBCs).

-

Spleen Size: At the end of the study, euthanize the mice and measure the spleen weight as an indicator of splenomegaly.[5]

-

Histopathological Analysis:

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.

Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of this compound.

Caption: Preclinical and clinical experimental workflow for the development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]

- 5. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferon-α in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]

Ilginatinib (NS-018): A Technical Guide to a Potent and Selective JAK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilginatinib (B611966) (NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It exhibits significant selectivity for JAK2 over other JAK family members and also demonstrates activity against Src-family kinases.[2][3] Ilginatinib acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream signaling molecules, most notably STAT3 (Signal Transducer and Activator of Transcription 3).[1][4] Dysregulation of the JAK2/STAT3 signaling pathway is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs).[1] By targeting this pathway, ilginatinib induces apoptosis in malignant cells, making it a promising therapeutic agent for diseases such as myelofibrosis.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and clinical development of ilginatinib.

Chemical Structure and Properties

Ilginatinib is a synthetic organic compound with the following chemical identifiers:

| Identifier | Value |

| IUPAC Name | N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine |

| Canonical SMILES | CN1N=CC(=C1)C2=CC(=NC(=C2)NC3=NC=CN=C3)N--INVALID-LINK--C4=CC=C(F)C=C4 |

| InChI Key | UQTPDWDAYHAZNT-AWEZNQCLSA-N |

| Molecular Formula | C21H20FN7 |

| Molecular Weight | 389.43 g/mol |

| CAS Number | 1239358-86-1 |

Mechanism of Action

Ilginatinib is a highly selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central role in cytokine and growth factor signaling.[1][6] In many myeloproliferative neoplasms, a specific mutation in the JAK2 gene, V617F, leads to constitutive activation of the kinase, driving uncontrolled cell proliferation.[1]

Ilginatinib exerts its therapeutic effect by competing with ATP for binding to the ATP-binding site in the kinase domain of both wild-type and mutated JAK2.[3][6] This inhibition prevents the autophosphorylation and activation of JAK2, which in turn blocks the phosphorylation and activation of its downstream substrates, primarily STAT3 and STAT5.[4][7] The unphosphorylated STAT proteins are unable to dimerize and translocate to the nucleus to activate the transcription of target genes involved in cell survival and proliferation.[7] This disruption of the aberrant JAK2/STAT signaling cascade ultimately leads to the induction of apoptosis in malignant hematopoietic cells.[1]

Beyond its potent activity against JAK2, ilginatinib also demonstrates inhibitory effects on Src-family kinases, such as SRC and FYN.[2][3]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

- 6. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

NS-018: A Deep Dive into its JAK2 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in signaling pathways frequently dysregulated in myeloproliferative neoplasms (MPNs).[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against various kinases and the experimental methodologies used to determine these characteristics.

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1] This inhibition prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] By blocking the phosphorylation of STAT proteins, this compound prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes crucial for cell proliferation, differentiation, and survival.[1]

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Selectivity Profile

This compound demonstrates high selectivity for JAK2 over other members of the JAK family and other tyrosine kinases. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

In Vitro Kinase Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) of this compound against various kinases.

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

| Data sourced from MedchemExpress and reflects the high selectivity of this compound for JAK2.[1] |

This compound also exhibits inhibitory activity against Src-family and ABL kinases, but with significantly lower potency compared to its action on JAK2.[2] A screening of 23 tyrosine kinases at a concentration of 100 nM of this compound showed greater than 80% inhibition for a subset of these kinases, for which IC50 values were then determined.[2]

Anti-proliferative Activity in Hematopoietic Cell Lines

The inhibitory effect of this compound on cell growth was assessed in various hematopoietic cell lines, particularly those harboring mutations that lead to constitutive activation of the JAK2 pathway.

| Cell Line | Expressed Mutation | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F | 60 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |

| Data from a study on the efficacy of this compound in primary cells and mouse models of myeloproliferative neoplasms.[1][2] |

Furthermore, this compound has demonstrated preferential inhibition of cells expressing the mutated JAK2V617F over wild-type JAK2 (JAK2WT). In Ba/F3 cells, this compound suppressed the growth of those expressing JAK2V617F with an IC50 value of 470 nM, while the IC50 for cells with JAK2WT stimulated by IL-3 was 2000 nM, indicating a 4.3-fold selectivity for the mutant form.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Streptavidin-coated plates

-

Horseradish peroxidase-linked anti-phosphotyrosine antibody (e.g., PY-20)

-

TMB (3,3′,5,5′-tetramethylbenzidine) solution

-

Plate reader capable of absorbance detection

Workflow Diagram:

Caption: Workflow for the in vitro kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a streptavidin-coated plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the respective JAK enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at 30°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add a horseradish peroxidase-linked anti-phosphotyrosine antibody (e.g., PY-20) and incubate to allow binding to the phosphorylated substrate.

-

After another wash step, add TMB solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance using a plate reader.

-

The IC50 values are calculated by fitting the absorbance data to a logistic curve.[2]

Cellular Proliferation (MTT) Assay

Objective: To determine the anti-proliferative activity of this compound on hematopoietic cell lines.

Materials:

-

Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)

-

Cell culture medium appropriate for each cell line

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at the appropriate wavelength

Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Selective JAK2/Src Inhibitor NS-018: A Technical Guide to its Effect on JAK-STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

NS-018 (also known as Ilginatinib) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2) and Src-family kinases.[1][2] It demonstrates significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), which are frequently driven by aberrant JAK2 activation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the JAK-STAT signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

The JAK-STAT signaling cascade is a critical pathway for the transduction of extracellular signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response. In many MPNs, a specific mutation in the JAK2 gene, JAK2V617F, leads to constitutive activation of the kinase, resulting in uncontrolled cell proliferation.[3]

This compound exerts its therapeutic effect by acting as an ATP-competitive inhibitor of the JAK2 kinase domain.[4] The binding of this compound to JAK2 prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3] This blockade of the JAK-STAT pathway disrupts the aberrant signaling driving the malignant phenotype in MPN cells.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Fold Selectivity over JAK2 |

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | 46 |

| JAK3 | 39 | 54 |

| TYK2 | 22 | 31 |

| SRC | Potent Inhibition | Not Specified |

| FYN | Potent Inhibition | Not Specified |

| ABL | Weak Inhibition | 45 |

| FLT3 | Weak Inhibition | 90 |

Data compiled from multiple sources.[2][3]

Table 2: Antiproliferative Activity of this compound in Hematopoietic Cell Lines

| Cell Line | Expressed Mutant/Fusion Gene | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F | 60 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L | Similar to Ba/F3-JAK2V617F |

| Ba/F3-TEL-JAK2 | TEL-JAK2 | 11 |

Data sourced from Nakaya et al., 2011.[3]

Table 3: Selectivity of this compound for JAK2V617F-Expressing Cells

| Cell Line | IL-3 Dependence | Proliferation IC50 (nM) | V617F/WT Selectivity Ratio |

| Ba/F3-JAK2WT | Yes | 2000 | 4.3 |

| Ba/F3-JAK2V617F | No | 470 |

Data sourced from a 2014 study on the selective inhibition of JAK2V617F.[1]

Signaling Pathway and Experimental Visualizations

To elucidate the mechanism of this compound and the methodologies used for its characterization, the following diagrams are provided.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted based on specific experimental needs.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.

Materials:

-

This compound stock solution (in DMSO)

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Suitable peptide substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the JAK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT-based)

Objective: To determine the antiproliferative effect of this compound on JAK2-dependent cell lines.

Materials:

-

Ba/F3-JAK2V617F or other suitable hematopoietic cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT reagent to each well and incubate for an additional 2-4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3 and STAT5.

Materials:

-

Ba/F3-JAK2V617F, SET-2, or other relevant cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-STAT5 (Tyr694), anti-total STAT5

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin).

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins.

Conclusion

This compound is a potent and selective inhibitor of JAK2 and Src-family kinases that effectively targets the dysregulated JAK-STAT signaling pathway in myeloproliferative neoplasms. Its ability to inhibit the phosphorylation of STAT3 and STAT5 leads to the suppression of proliferation in cancer cells harboring activating JAK2 mutations. The preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a targeted therapy for MPNs.[5][6]

References

- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

NS-018: A Deep Dive into Target Protein Binding Affinity and Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NS-018, also known as ilginatinib, is a potent, orally bioavailable small-molecule inhibitor targeting Janus kinase 2 (JAK2).[1][2] The dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a compelling therapeutic strategy.[2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to its primary target, JAK2, and other related kinases. It details the experimental methodologies used to determine these binding characteristics and visualizes the inhibitor's mechanism of action and experimental workflows.

Quantitative Binding Affinity of this compound

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high potency and selectivity for JAK2. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

Data sourced from in vitro kinase assays.[1][4]

Table 2: Inhibitory Activity of this compound against Other Selected Kinases

| Kinase Family | Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| Src Family | SRC | Potent Inhibition | ~45-fold |

| FYN | Potent Inhibition | ~45-fold | |

| Other | ABL | Weak Inhibition | 45-fold |

| FLT3 | Weak Inhibition | 90-fold |

This compound shows potent inhibition of Src-family kinases and weaker inhibition of ABL and FLT3.[1][4]

Table 3: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines

| Cell Line | Expressed Kinase | IC50 (nM) |

| Ba/F3-JAK2V617F | Constitutively active JAK2 | 60 |

| SET-2 | Constitutively active JAK2 | 120 |

| Ba/F3-MPLW515L | Constitutively active JAK2 | Similar to JAK2V617F |

| Ba/F3-TEL-JAK2 | Constitutively active JAK2 | 11 |

| Ba/F3-TEL-JAK3 | - | Less sensitive |

| K-562 | BCR-ABL | Weakly sensitive |

| MV4-11 | FLT3-ITD | Weakly sensitive |

This compound demonstrates potent anti-proliferative activity in cell lines dependent on constitutively activated JAK2 signaling.[1][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK2.[1][5] It binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of JAK2 itself and downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[2] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby blocking the transcription of genes crucial for cell proliferation and survival.[2] X-ray co-crystal structures have revealed that this compound binds to the active 'DFG-in' conformation of JAK2.[1] A unique hydrogen-bonding interaction with Gly993 is thought to contribute to its selectivity for the activated form of JAK2, such as the V617F mutant.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound against JAK family and other kinases.

Materials:

-

Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted this compound or a vehicle control (DMSO).

-

Add the specific kinase enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for each respective enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Anti-proliferative Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of hematopoietic cell lines.

Materials:

-

Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the IC50 values representing the concentration of this compound that inhibits cell proliferation by 50%.

Western Blot Analysis of STAT Phosphorylation

This method is used to assess the inhibition of JAK2 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Materials:

-

Hematopoietic cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT5 to ensure equal protein loading.

Conclusion

This compound is a highly potent and selective inhibitor of JAK2, with a well-defined ATP-competitive mechanism of action. The quantitative data from in vitro kinase assays and cellular proliferation studies consistently demonstrate its efficacy in targeting the dysregulated JAK-STAT signaling pathway characteristic of myeloproliferative neoplasms. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of this compound and other targeted JAK2 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. documents.thermofisher.cn [documents.thermofisher.cn]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Systems Biology of Seasonal Influenza Vaccination in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Preclinical Pharmacology of NS-018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of NS-018 (also known as ilginatinib), a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The aberrant activation of the JAK2 signaling pathway, often driven by mutations such as JAK2V617F, is a critical pathogenic factor in myeloproliferative neoplasms (MPNs).[3] this compound was identified through a dedicated screening program to discover potent and selective JAK2 inhibitors and has shown significant therapeutic potential in preclinical models of MPNs.[2][3]

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound is an ATP-competitive inhibitor of JAK2, including its constitutively active mutant form, JAK2V617F.[3] By binding to the kinase domain of JAK2, this compound blocks the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[3] This inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the transcription of genes essential for cell proliferation, differentiation, and survival.[2] The X-ray co-crystal structure of this compound in complex with the JAK2 kinase domain reveals that it binds to the active 'DFG-in' conformation of the enzyme.[3]

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of kinase and cell-based assays, demonstrating its potency and selectivity for JAK2.

Kinase Inhibitory Activity

This compound is a highly active inhibitor of JAK2 with an IC50 of 0.72 nM.[3] It exhibits significant selectivity for JAK2 over other JAK family kinases, including JAK1, JAK3, and TYK2.[3] In addition to the JAK family, this compound also shows inhibitory activity against Src-family kinases.[3]

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

| SRC | Potent Inhibition | - |

| FYN | Potent Inhibition | - |

| ABL | Weak Inhibition | 45-fold |

| FLT3 | Weak Inhibition | 90-fold |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound.[3] |

Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against hematopoietic cell lines that harbor constitutively active JAK2 mutations, such as JAK2V617F and MPLW515L, as well as the TEL-JAK2 fusion gene.[3] In contrast, it shows minimal cytotoxicity against most hematopoietic cell lines that do not have a constitutively activated JAK2 pathway.[3] Furthermore, this compound preferentially suppresses the in vitro erythropoietin-independent endogenous colony formation from polycythemia vera patients.[3]

| Cell Line | Expressed Mutation | IC50 (nM) |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |

| Ba/F3-JAK2V617F | JAK2V617F | 60 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L | 11-120 |

| Ba/F3-JAK2WT | Wild-Type JAK2 | >1000 |

| Table 2: Antiproliferative Activity of this compound in Hematopoietic Cell Lines.[3] |

This compound also shows preferential inhibition of erythroid colony formation from JAK2V617F transgenic mice compared to wild-type mice, with a mean IC50 of 360 nM in the transgenic model versus >600 nM in the wild-type.[4]

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in multiple mouse models of myeloproliferative neoplasms, demonstrating its potential to ameliorate key disease features.

Efficacy in a Ba/F3-JAK2V617F Inoculated Mouse Model

In a model where mice were inoculated with Ba/F3 cells expressing JAK2V617F, oral administration of this compound led to a dose-dependent increase in survival and a significant reduction in splenomegaly.[3]

| Dosage (mg/kg, b.i.d.) | Outcome |

| 12.5 and higher | Significantly prolonged survival |

| 1.5 and higher | Significantly reduced splenomegaly |

| 50 | Spleen weight similar to uninoculated controls |

| Table 3: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Inoculated Mouse Model.[3] |

Efficacy in a JAK2V617F Transgenic Mouse Model

In JAK2V617F transgenic (V617F-TG) mice, which develop a myeloproliferative-like disease, long-term oral administration of this compound resulted in significant improvements in multiple disease parameters.[3]

| Dosage (mg/kg, b.i.d.) | Outcome |

| 25 | 41% reduction in WBC count compared to vehicle |

| 50 | 61% reduction in WBC count compared to vehicle, prevention of anemia progression, reduced hepatosplenomegaly, and significantly prolonged survival.[3] |

| Table 4: In Vivo Efficacy of this compound in a JAK2V617F Transgenic Mouse Model.[3] |

Efficacy in a JAK2V617F Bone Marrow Transplantation Mouse Model

In a bone marrow transplantation (BMT) model where mice received bone marrow cells transduced with JAK2V617F, oral administration of this compound at 50 mg/kg twice daily for 40 days demonstrated significant therapeutic effects.[4]

| Parameter | Vehicle-Treated JAK2V617F BMT Mice | This compound-Treated JAK2V617F BMT Mice |

| Survival | 50% mortality by day 50 | 100% survival at day 50 |

| Leukocytosis (WBC) | 359 x 10⁹/L | 17.4 x 10⁹/L (95% suppression) |

| Spleen Weight | 2.07 g | 0.49 g (76% reduction) |

| Bone Marrow Fibrosis | Mild-to-moderate reticulin (B1181520) fibrosis | Slight-to-little reticulin fibrosis |

| Platelet Count | No further decrease observed | No further decrease observed |

| Table 5: In Vivo Efficacy of this compound in a JAK2V617F Bone Marrow Transplantation Mouse Model.[4] |

Preclinical Safety and Pharmacokinetics

Safety

In preclinical studies, no signs of gross toxicity were observed during 24 weeks of treatment in JAK2V617F transgenic mice at doses of 25 or 50 mg/kg administered orally twice a day.[3] Similarly, in a 40-day study in a JAK2V617F bone marrow transplantation model, no signs of gross toxicity were observed with a 50 mg/kg twice-daily oral dose.[4] A key finding was that this compound treatment did not lead to a reduction in erythrocyte or platelet counts in the peripheral blood of these animal models, suggesting a favorable hematologic safety profile.[1][4]

Pharmacokinetics

While detailed preclinical pharmacokinetic parameters in animal models are not extensively published, this compound is described as an orally bioavailable small-molecule inhibitor.[3] In a Phase I clinical study in patients with myelofibrosis, orally administered this compound reached its maximum plasma concentration (Cmax) in 1-2 hours and did not accumulate with multiple dosing.[1][2] The half-life in humans was reported to be 2-5 hours.[1]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.

-

Enzyme and Substrate Addition: Add the respective JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and a peptide substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for each enzyme.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT-based)

Objective: To determine the antiproliferative activity of this compound on hematopoietic cell lines.

Methodology:

-

Cell Seeding: Seed the hematopoietic cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Reagent: Add a tetrazolium salt reagent (e.g., MTT) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the salt to a colored formazan (B1609692) product.

-

Solubilization and Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.

JAK2V617F Bone Marrow Transplantation Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of myelofibrosis.

Methodology:

-

Donor Cell Preparation: Treat donor mice with 5-fluorouracil (B62378) to enrich for hematopoietic stem cells. Harvest bone marrow cells and transduce them with a retrovirus encoding the JAK2V617F mutation.

-

Transplantation: Lethally irradiate recipient mice and transplant the transduced bone marrow cells via tail vein injection.

-

Disease Establishment: Monitor the mice for the development of a myeloproliferative neoplasm phenotype, characterized by leukocytosis and splenomegaly.

-

Treatment: Once the disease is established, randomize the mice into treatment (this compound) and vehicle control groups. Administer this compound or vehicle via oral gavage at the desired dosage and schedule.

-

Monitoring and Endpoint Analysis: Monitor the mice for survival, body weight, and clinical signs of disease. Perform regular complete blood counts. At the end of the study, euthanize the mice and harvest spleens for weight measurement. Conduct histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for the development of this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of JAK2 with significant therapeutic activity in in vitro and in vivo models of myeloproliferative neoplasms. Its ability to preferentially target cells with constitutively active JAK2 signaling, reduce disease burden, and improve survival in animal models, coupled with a favorable preclinical safety profile, supports its continued development as a promising therapeutic agent for patients with MPNs.[3][4]

References

- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

NS-018 In Vitro Kinase Assay: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in signaling pathways frequently dysregulated in myeloproliferative neoplasms (MPNs).[1][2] This technical guide provides a comprehensive analysis of the in vitro kinase assay results for this compound, detailing its inhibitory activity, selectivity, and the methodologies employed in its evaluation.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | ~21.6 - 36 | 30-50 fold |

| JAK3 | ~21.6 - 36 | 30-50 fold |

| TYK2 | ~21.6 - 36 | 30-50 fold |

Data sourced from multiple preclinical studies.[3][4]

Table 2: this compound Inhibitory Activity against Other Kinases

| Kinase Family | Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| Src-family | SRC | Potent Inhibition | - |

| FYN | Potent Inhibition | - | |

| ABL | ABL | - | 45-fold |

| FLT3 | FLT3 | - | 90-fold |

This compound was tested against a panel of 53 kinases.[3]

Table 3: Antiproliferative Activity of this compound in Cell Lines

| Cell Line | Relevant Mutation | IC50 (nM) |

| Ba/F3 | JAK2 V617F | 11 - 60 |

| SET-2 | JAK2 V617F | 120 |

| Ba/F3 | MPLW515L | 11 - 120 |

| Ba/F3 | TEL-JAK2 fusion | 11 - 120 |

| Ba/F3-JAK2WT | Wild-Type JAK2 (IL-3 stimulated) | 2000 |

| Ba/F3-JAK2V617F | JAK2 V617F | 470 |

These studies highlight this compound's potent activity against cells with constitutively activated JAK2 signaling.[3][5][6] this compound demonstrates a 4.3-fold greater selectivity for Ba/F3 cells harboring the JAK2V617F mutation compared to those with wild-type JAK2.[5][6]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound.

Biochemical Kinase Assay (Luminescence-Based)

This assay determines the IC50 value of this compound against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Purified recombinant JAK2 enzyme

-

Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (ilginatinib)

-

ATP

-

Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the JAK2 enzyme and the peptide substrate to each well.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent, such as the ADP-Glo™ system, according to the manufacturer's instructions.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability/Proliferation Assay (MTT-Based)

This assay measures the antiproliferative effect of this compound on a JAK2-dependent cell line.

Materials:

-

Ba/F3 cells expressing the JAK2V617F mutation

-

Cell culture medium and supplements

-

This compound (ilginatinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune function.[2]

Caption: Simplified JAK-STAT signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the key steps in determining the in vitro kinase inhibitory activity of a compound like this compound.

Caption: Workflow for a luminescence-based in vitro kinase assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms PMID: 22829185 | MedChemExpress [medchemexpress.eu]

- 5. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

The Discovery and Synthesis of Ilginatinib: A Selective JAK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ilginatinib (B611966) (formerly known as NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] Developed by Nippon Shinyaku, it has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis.[3][4] Myelofibrosis is a serious bone marrow disorder characterized by the accumulation of scar tissue, leading to impaired blood cell production.[5][6] A key driver of this disease is the dysregulation of the JAK-STAT signaling pathway, often due to a mutation in the JAK2 gene.[7][8] Ilginatinib competitively binds to the ATP-binding site of both wild-type JAK2 and its mutated form, JAK2V617F, thereby inhibiting its kinase activity and the subsequent downstream signaling cascade that promotes cell proliferation and survival.[7][9] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of ilginatinib.

Discovery and Development

Ilginatinib was identified through a dedicated screening program aimed at discovering potent and selective JAK2 inhibitors.[10] The development was driven by the need for effective treatments for myelofibrosis, a condition with limited therapeutic options.[3] The compound has received Orphan Drug Designation from both the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of myelofibrosis, highlighting its potential to address a significant unmet medical need.[5][6] Clinical trials have been initiated to evaluate the safety and efficacy of ilginatinib in patients with myelofibrosis.[1][11]

Mechanism of Action

Ilginatinib's primary mechanism of action is the selective inhibition of JAK2.[2] The JAK-STAT signaling pathway plays a crucial role in hematopoiesis and immune response. In many cases of myelofibrosis, a specific mutation in the JAK2 gene (V617F) leads to constitutive activation of the pathway, resulting in uncontrolled cell growth.[7]

Ilginatinib acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7][12] This inhibition prevents the dimerization and nuclear translocation of STAT proteins, thereby blocking the transcription of genes essential for cell proliferation and survival, ultimately leading to apoptosis of the malignant cells.[7]

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Japan’s Nippon Shinyaku vows to fight on in U.S. drug dispute against Sarepta Therapeutics, despite heavy $115 million blow – ip fray [ipfray.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ilginatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF this compound VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Activity of NS-018 on the JAK2V617F Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired somatic mutation V617F in the Janus kinase 2 (JAK2) gene.[1] This mutation leads to constitutive activation of the JAK2 kinase, resulting in dysregulated downstream signaling, uncontrolled cell proliferation, and the clinical manifestations of MPNs.[1]

NS-018 is a potent and selective, orally bioavailable small-molecule inhibitor of JAK2.[1][2] It has demonstrated significant activity against the JAK2V617F mutation in preclinical studies and has been evaluated in clinical trials for the treatment of myelofibrosis.[3][4] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its activity on the JAK2V617F mutation, with detailed experimental methodologies and a summary of key quantitative data.

Mechanism of Action

The JAK2V617F mutation, located in the pseudokinase (JH2) domain of JAK2, disrupts its autoinhibitory function, leading to constitutive activation of the kinase (JH1) domain.[5] This results in the continuous phosphorylation and activation of downstream signaling pathways, primarily the Signal Transducer and Activator of Transcription (STAT) pathway, but also the Ras/MAPK and PI3K/Akt pathways.[5][6] This aberrant signaling drives the excessive proliferation of hematopoietic cells.[4]

This compound is an ATP-competitive inhibitor that binds to the active site of the JAK2 kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][7]

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

| SRC | Potent Inhibition | - |

| FYN | Potent Inhibition | - |

| ABL | Weak Inhibition | 45-fold |

| FLT3 | Weak Inhibition | 90-fold |

Table 2: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines [1][8]

| Cell Line | Expressed Mutation/Fusion | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F | 60 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |

Table 3: Efficacy of this compound in a Murine Model of MPN (Ba/F3-JAK2V617F Inoculated Mice) [1]

| Treatment Group | Median Survival (Days) | Spleen Weight Reduction |

| Vehicle | ~19 | - |

| This compound (12.5 mg/kg) | Significantly Prolonged | Significant |

| This compound (50 mg/kg) | All mice alive at day 25 | Spleens similar to uninoculated controls |

| This compound (100 mg/kg) | All mice alive at day 25 | Not specified |

Table 4: Activity of this compound on Erythroid Progenitor Cells from PV Patients [1][8]

| Cell Source | Assay | Mean IC50 (nM) |

| Healthy Controls | Erythroid Colony Growth | 952 ± 118 |

| PV Patients (JAK2V617F+) | Erythroid Colony Growth | 529 ± 36 |

| PV Patients (JAK2V617F+) | Endogenous Erythroid Colony Formation | 224 ± 26 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the evaluation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical development of this compound.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Suitable peptide substrate

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in a suitable kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the respective JAK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[1]

Cell Proliferation Assay (MTT or XTT)

Objective: To determine the anti-proliferative activity of this compound on hematopoietic cell lines.

Materials:

-

Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 values by fitting the data to a dose-response curve.[1][8]

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT proteins in JAK2-activated cells.

Materials:

-

Ba/F3-JAK2V617F cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat Ba/F3-JAK2V617F cells with increasing concentrations of this compound for a specified time (e.g., 3 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total form of the protein and a loading control to ensure equal protein loading.[1][8]

Murine Model of Myeloproliferative Neoplasm

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of MPN.

Model: Ba/F3-JAK2V617F cell line-inoculated model.

Animals:

-

Immunocompromised mice (e.g., BALB/c-nu/nu)

Procedure:

-

Cell Inoculation: Inject Ba/F3-JAK2V617F cells intravenously into the mice.

-

Treatment: Once the disease is established (e.g., signs of splenomegaly), randomize the mice into treatment and vehicle control groups. Administer this compound by oral gavage at the desired doses and schedule (e.g., twice daily).

-

Monitoring: Monitor the mice daily for body weight, overall health, and signs of disease progression.

-

Endpoint Analysis:

-

Survival: Record the survival of the mice in each group.

-

Splenomegaly: At the end of the study, euthanize the mice and measure the spleen weight.

-

Histopathology: Perform histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and other disease-related changes.[1]

-

Colony Formation Assay with Patient Samples

Objective: To assess the effect of this compound on the growth of erythroid progenitor cells from MPN patients.

Materials:

-

Peripheral blood mononuclear cells (MNCs) isolated from PV patients with the JAK2V617F mutation and healthy volunteers.

-

Methylcellulose-based medium for erythroid colony formation (e.g., MethoCult™)

-

Erythropoietin (EPO)

-

This compound

-

35 mm culture dishes

Procedure:

-

Isolate MNCs from peripheral blood using density gradient centrifugation.

-

Add a defined number of MNCs to the methylcellulose-based medium containing various concentrations of this compound.

-

For erythropoietin-dependent colony formation, add a suboptimal concentration of EPO to the medium. For endogenous erythroid colony (EEC) formation, omit EPO.

-

Plate the cell suspension in 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for approximately 14 days.

-

Count the number of burst-forming unit-erythroid (BFU-E) colonies under an inverted microscope.

-

Calculate the IC50 of this compound for inhibiting colony formation.[1][8]

Conclusion

This compound is a potent and selective inhibitor of JAK2 with significant activity against the constitutively active JAK2V617F mutant kinase. Preclinical studies have demonstrated its ability to inhibit JAK2-mediated signaling, suppress the proliferation of JAK2V617F-positive cells, and elicit therapeutic efficacy in mouse models of myeloproliferative neoplasms. Furthermore, this compound has shown preferential activity against malignant progenitor cells from patients with polycythemia vera. These findings provide a strong rationale for the clinical development of this compound as a targeted therapy for patients with MPNs driven by the JAK2V617F mutation. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JAK2 V617F: A Single Mutation in the Myeloproliferative Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

NS-018: A Deep Dive into a Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NS-018, also known as ilginatinib, is an orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2) that has been under investigation for the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF).[1][2] Myelofibrosis is a chronic blood cancer characterized by the buildup of scar tissue in the bone marrow, which impairs the body's ability to produce healthy blood cells.[2][3] This can lead to an enlarged spleen (splenomegaly), anemia, and debilitating constitutional symptoms.[2][3] A key driver in the pathology of many MPNs is the dysregulation of the JAK-STAT signaling pathway, frequently caused by a V617F mutation in the JAK2 gene.[1][3] this compound was specifically designed to target this pathway.[1][4] The European Commission and the U.S. Food and Drug Administration have granted Orphan Drug Designation to this compound for the treatment of myelofibrosis.[2][5]

This technical guide provides a comprehensive overview of the fundamental research on this compound, detailing its mechanism of action, preclinical efficacy, and clinical findings. It includes structured data from key studies, detailed experimental protocols, and visualizations of critical pathways and workflows to support further research and development in this area.

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2.[1] This inhibition is ATP-competitive and prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The prevention of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, which in turn blocks the transcription of genes essential for cell proliferation, differentiation, and survival.[1] The hyperactivation of the JAK-STAT pathway is a biological hallmark of myelofibrosis.[6]

In preclinical studies, this compound demonstrated a high degree of selectivity for JAK2 over other JAK family members.[7] It also exhibits inhibitory activity against Src-family kinases (SFKs), such as c-Src and Fyn.[8] This dual inhibition may contribute to its therapeutic effects, as SFKs are involved in cell adhesion and osteoclast formation, processes also implicated in the pathophysiology of bone marrow disorders.[8]

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission [prnewswire.com]

- 3. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]

- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for NS-018, a Selective JAK2/Src Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals